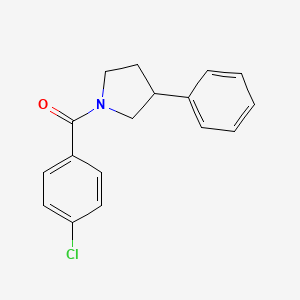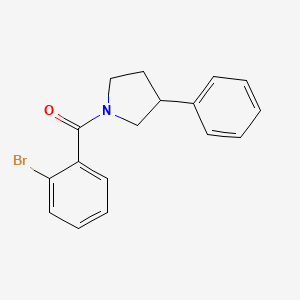![molecular formula C19H14N2O2 B6525609 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate CAS No. 1007679-07-3](/img/structure/B6525609.png)
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains two pyridine rings, a phenyl ring, and an ethenyl group. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated systems due to the alternating single and double bonds in the ethenyl linkage and the aromaticity of the pyridine and phenyl rings . This could potentially give the compound interesting optical and electronic properties .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents used. The pyridine rings might undergo electrophilic substitution reactions, and the ethenyl group could potentially participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the electron distribution, molecular size and shape, and functional groups present would all influence its properties .作用机制
The mechanism of action of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate is not well understood. However, it is believed to interact with enzymes and other proteins in the body, resulting in changes in biochemical and physiological processes. In addition, this compound may act as an inhibitor of certain enzymes and may also bind to DNA and RNA molecules, resulting in changes in gene expression.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In addition, this compound has been found to inhibit the activity of certain hormones, such as insulin, and to affect the synthesis of neurotransmitters, such as serotonin and dopamine.
实验室实验的优点和局限性
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate is a useful tool for laboratory experiments due to its stability and low cost. However, it is important to note that this compound has some limitations. For example, it is not water soluble and is not stable in the presence of light. In addition, this compound can be toxic when ingested and should be handled with care.
未来方向
There are many potential future directions for 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate research. For example, further studies of its mechanism of action and biochemical and physiological effects may lead to the development of new drugs and therapies. In addition, research into the potential applications of this compound in the field of nanotechnology could lead to the development of new materials and devices. Finally, further studies of this compound’s interaction with enzymes and other proteins could lead to the development of new methods for controlling biochemical processes in the body.
合成方法
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate can be synthesized by a variety of methods, including condensation reactions, Wittig-type reactions, and the Staudinger reaction. The most common method for synthesizing this compound is by condensation of 4-nitrophenyl pyridine-4-carboxylate and 2-(pyridin-2-yl)ethanal. This reaction is catalyzed by a base, such as potassium carbonate, and proceeds in the presence of a solvent, such as DMF or DMSO.
科学研究应用
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme catalysis, and the investigation of biochemical and physiological processes. It has also been used in the development of new drugs and has been studied for its potential applications in the field of nanotechnology.
安全和危害
属性
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-19(16-10-13-20-14-11-16)23-18-8-5-15(6-9-18)4-7-17-3-1-2-12-21-17/h1-14H/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHCMTFQYCXECV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525531.png)


![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525549.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525552.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525556.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525560.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525573.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525593.png)
![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B6525613.png)
![2,2,2-trichloro-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6525619.png)
![N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B6525621.png)
![N-[3-(benzylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B6525629.png)
![2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid)](/img/structure/B6525633.png)